ethyl (2Z)-2-[(4-butoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl (2Z)-2-[(4-butoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative featuring a dihydrothiazole core substituted with a 4-butoxybenzoyl imino group and ethyl carboxylate functionality. The Z-configuration of the imino bond is critical for its structural stability and intermolecular interactions. Thiazole derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties .
Properties
IUPAC Name |
ethyl 2-(4-butoxybenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-5-7-12-25-15-10-8-14(9-11-15)17(22)20-19-21(4)13(3)16(26-19)18(23)24-6-2/h8-11H,5-7,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKBSGBBRAEHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C(=C(S2)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-[(4-butoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Butoxybenzoyl Group: The butoxybenzoyl group can be introduced via acylation reactions using butoxybenzoyl chloride and a suitable base, such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of flow microreactor systems, to enhance efficiency and yield. Flow microreactors offer advantages such as better control over reaction parameters, improved safety, and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-[(4-butoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the butoxybenzoyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-[(4-butoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs (Table 1) highlight key variations in substituents and their effects on physicochemical and biological properties:
Notes:
- 4-Butoxybenzoyl vs.
- Ethyl Carboxylate vs. Methoxycarbonyl () : The ethyl ester may offer better metabolic stability than the methoxycarbonyl group, which is prone to hydrolysis.
- Hydroxyethyl vs. Methyl Substituents () : The hydroxyethyl group introduces hydrogen-bonding capacity, influencing solubility and target binding .
Hydrogen Bonding and Crystallography
- While crystallographic data for the target compound are absent, graph-set analysis () predicts N–H···O and C–H···π interactions stabilizing its lattice. Similar compounds () show intermolecular hydrogen bonds between carbonyl oxygen and amine hydrogens, with bond lengths of 2.8–3.0 Å .
Notes
Limitations : Direct comparative data for the target compound are scarce; inferences rely on structural analogs and general thiazole chemistry.
Data Sources : The Cambridge Structural Database (CSD) and SHELX software () are critical for future crystallographic studies.
Similarity Assessment : Methods like Tanimoto coefficients () could quantify structural resemblance to bioactive thiazoles.
Biological Activity
Ethyl (2Z)-2-[(4-butoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its thiazole core, which is known for various biological activities. The structural formula includes:
- Thiazole Ring : A five-membered heterocycle containing sulfur and nitrogen.
- Butoxybenzoyl Group : Enhances lipophilicity and may influence receptor interactions.
- Dimethyl Substituents : Potentially modulate the compound's biological activity.
Molecular Formula
Molecular Weight
This compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives can exhibit antimicrobial properties. The presence of the thiazole ring is often associated with enhanced activity against various pathogens.
- Anticancer Properties : Research suggests that compounds with similar structures can inhibit tumor growth. The mechanism may involve apoptosis induction and cell cycle arrest in cancer cells.
- Enzyme Inhibition : Some thiazole derivatives have been reported to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.
1. Anticancer Activity
A study investigated the anticancer potential of thiazole derivatives similar to this compound. The results showed significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value of approximately 15 µM. The study concluded that modifications to the thiazole structure could enhance anticancer activity .
2. Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various thiazole derivatives. This compound demonstrated notable activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Future Directions
Further research is warranted to explore the full pharmacological profile of this compound. Potential areas include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
